Naphthol AS
Overview
Description
Naphthol AS: is an organic compound with the molecular formula C17H13NO2. It is also known as 3-Hydroxy-N-phenylnaphthalene-2-carboxamide. This compound is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an anilide group attached to the naphthalene ring. It is commonly used in the synthesis of azo dyes and pigments due to its ability to undergo azo coupling reactions .
Mechanism of Action
Naphthol AS, also known as 3-Hydroxy-N-phenyl-2-naphthamide or 3-Hydroxy-2-naphthanilide, is an organic compound with a wide range of applications, particularly in the dye industry . This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound interacts with its targets by acting as a coupling partner in the preparation of some azo dyes . It’s also known to exhibit antioxidant activity, which can protect cells from oxidative stress .
Biochemical Pathways
This compound affects various biochemical pathways. It’s involved in the metabolism of xenobiotics by cytochrome P450 enzymes . Microbial studies reveal its complex catabolic pathways, especially when coexisting with primary carbon sources like glucose .
Pharmacokinetics
This compound exhibits first-order kinetics. It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to dyes for wool . It’s also used in the synthesis of azo dyes and pigments . On a cellular level, it can protect cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its catabolic pathways can be affected by the presence of primary carbon sources like glucose . Furthermore, its absorption can vary depending on the route of exposure .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-N-phenyl-2-naphthamide interacts with various enzymes, proteins, and other biomolecules. It has been found to be a substrate for acid and alkaline phosphatase . It is also used in the histochemical detection of non-specific esterases . These interactions play a crucial role in reflecting various levels of enzyme activities .
Cellular Effects
It is known that this compound can influence cell function through its interactions with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-N-phenyl-2-naphthamide involves its interaction with enzymes such as phosphatases and esterases . It is believed that these interactions lead to changes in gene expression, enzyme inhibition or activation, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
3-Hydroxy-N-phenyl-2-naphthamide is involved in various metabolic pathways. For instance, it is a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to give deeply colored azo compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthol AS can be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with aniline. The reaction typically involves the use of a dehydrating agent such as phosphorus trichloride or thionyl chloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .
Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-2-naphthanilide is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and minimizes the formation of by-products. The final product is purified through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Naphthol AS undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound reacts with diazonium salts to form azo dyes.
Hydrolysis: In acidic conditions, 3-hydroxy-2-naphthanilide can hydrolyze to form 3-hydroxy-2-naphthoic acid and aniline.
Substitution Reactions: The hydroxyl group in 3-hydroxy-2-naphthanilide can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Diazonium Salts: Used in azo coupling reactions to form azo dyes.
Acids and Bases: Used to facilitate hydrolysis and substitution reactions.
Organic Solvents: Such as toluene, xylene, and ethanol, are commonly used as reaction media.
Major Products:
Azo Dyes: Formed through azo coupling reactions.
3-Hydroxy-2-naphthoic Acid and Aniline: Formed through hydrolysis.
Scientific Research Applications
Chemistry: Naphthol AS is widely used in the synthesis of azo dyes, which are important in the textile and printing industries. It is also used as an intermediate in the synthesis of various organic compounds .
Biology and Medicine: In biological research, 3-hydroxy-2-naphthanilide is used as a probe to study enzyme activities and protein interactions. It has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, 3-hydroxy-2-naphthanilide is used as a coupling component in the production of pigments and dyes. It is also used in the manufacture of coatings, plastics, and rubber products .
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic Acid: This compound is structurally similar to 3-hydroxy-2-naphthanilide but lacks the anilide group.
2-Hydroxy-1-naphthoic Acid: Another similar compound that is used in the synthesis of dyes and pigments.
Uniqueness: Naphthol AS is unique due to the presence of both a hydroxyl group and an anilide group on the naphthalene ring. This structural feature allows it to undergo a wide range of chemical reactions, making it a versatile compound in the synthesis of dyes and pigments .
Properties
IUPAC Name |
3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGQHAHJWJBOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68556-06-9 (mono-hydrochloride salt) | |
Record name | C.I. 37505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1052618 | |
Record name | 3-Hydroxy-2-naphthanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
92-77-3, 86349-50-0 | |
Record name | 2-Hydroxy-3-naphthoic acid anilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |
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Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2-naphthanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-2-NAPHTHANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |
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Q1: What is the molecular formula and weight of Naphthol AS?
A1: this compound, also known as 3-Hydroxy-2-naphthanilide, has the molecular formula C17H13NO2 and a molecular weight of 263.28 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While the provided research papers don't delve into detailed spectroscopic analysis of this compound, its derivatives have been characterized using various techniques. For instance, dendritic polyisophthalates endcapped with naphthyl groups were analyzed using gel permeation chromatography and ellipsometry to determine molecular weight and refractive index, respectively [].
Q3: How is this compound utilized in biological studies?
A: this compound and its derivatives serve as substrates in enzyme-based assays. A prominent example is its application in histochemical staining for acid phosphatase activity, often coupled with a diazonium salt for visualization [, ]. Specifically, this compound-BI β-d-glucosiduronic acid has been successfully used as a substrate for β-glucuronidase, exhibiting favorable characteristics for biochemical and histochemical studies [].
Q4: Can you elaborate on the use of this compound in studying mast cells?
A: this compound-D chloroacetate is a valuable tool in identifying mast cells through its reaction with specific esterases present within these cells [, , ]. This characteristic staining aids in differentiating mast cell populations and understanding their roles in various physiological and pathological processes.
Q5: How does this compound contribute to understanding enzyme activity in different tissues?
A: this compound phosphate, when used in conjunction with specific inhibitors like l-homoarginine, helps differentiate liver-type alkaline phosphatase activity from intestinal alkaline phosphatase activity in rat tissues []. This differentiation aids in understanding the distribution and potential roles of specific enzyme isoforms.
Q6: Are there any specific methods for synthesizing this compound?
A: While the provided research papers don't detail the synthesis of this compound itself, they do describe the synthesis of related compounds. For example, one paper outlines a method for synthesizing this compound-BI involving a multi-step reaction with 5-amino-benzimidazolone and 2,3-dichlorobenzoic acid in N-methylpyrrolidone solvent [].
Q7: How is this compound analyzed and quantified in research settings?
A: While the provided papers don't specifically detail analytical methods for this compound, they highlight techniques used for related compounds. High-performance liquid chromatography (HPLC) with post-column derivatization using a potassium hydroxide solution was employed for determining alprostadil emulsion concentration, with β-Naphthol serving as the internal standard []. Similarly, researchers used HPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-Q-ToF) to analyze the fragmentation pathways of various red and orange pigments, including those derived from β-Naphthol [].
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